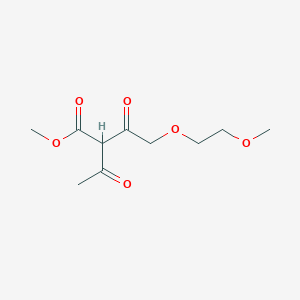
Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photolysis Research
Methyl 2-chloro-3-oxobutanoate, similar in structure to Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate, was studied for its photolysis properties. The study by Enev et al. (1987) explored the photolysis process, yielding various products and suggesting the involvement of homolytic cleavage and α-elimination steps in the reaction (Enev, Petkov, Markova, & Markov, 1987).
Synthesis of Flavor Compounds
The compound has been utilized in synthesizing substances used in food flavoring. For example, Stach et al. (1987) reported the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid starting from methyl 2-hydeoxy-3-butenoate, a compound closely related to Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate (Stach, Huggenberg, & Hesse, 1987).
Intermediate in Chemical Synthesis
The compound has been identified as an intermediate in several chemical syntheses. Reissig, Reichelt, & Kunz (2003) discussed its role in the methoxycarbonylmethylation of aldehydes via siloxycyclopropanes, leading to the production of methyl 3,3-dimethyl-4-oxobutanoate (Reissig, Reichelt, & Kunz, 2003).
Biosynthesis Research
The compound's derivatives have been studied in biosynthesis. Billington, Golding, & Primrose (1979) explored 4-methylthio-2-oxobutanoate, a derivative, as an intermediate in the biosynthesis of ethylene from methionine in bacterial cultures (Billington, Golding, & Primrose, 1979).
Organic Chemistry Applications
In organic chemistry, the compound and its derivatives have been employed in various syntheses. Naveen et al. (2021) demonstrated its use in synthesizing pyrazole derivatives with potential applications in medicinal chemistry (Naveen et al., 2021).
Mecanismo De Acción
Propiedades
IUPAC Name |
methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6/c1-7(11)9(10(13)15-3)8(12)6-16-5-4-14-2/h9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYJMBBTQVVKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)COCCOC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide](/img/structure/B2473917.png)
![4-(2-{[(3,5-dichloroanilino)carbothioyl]amino}ethyl)-N-(3,5-dichlorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2473919.png)

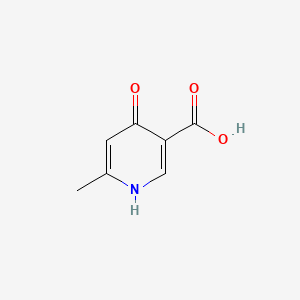
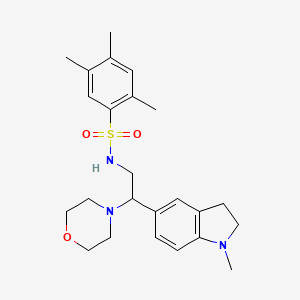

![N-(3-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2473928.png)
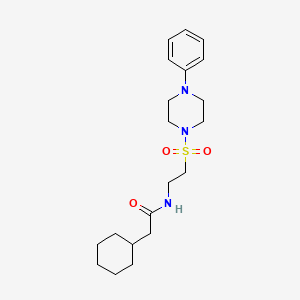
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2473931.png)
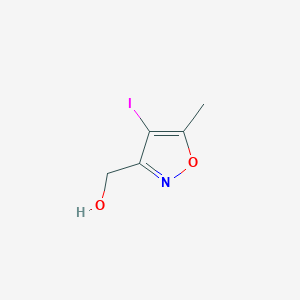
![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2473934.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-methoxybenzoate](/img/structure/B2473935.png)
![N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide](/img/structure/B2473937.png)
